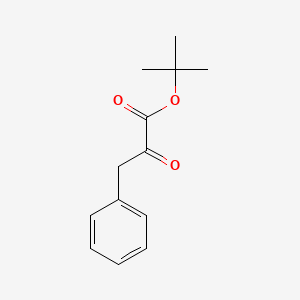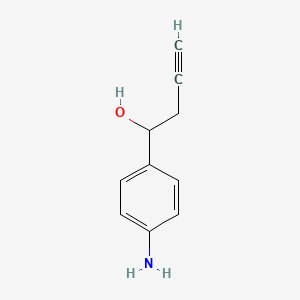
1-(4-Aminophenyl)-3-butyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butynol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-butyn-1-ol typically involves the reaction of 4-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the acetylene acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The final product is typically purified using large-scale crystallization or distillation methods.
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of 1-(4-Aminophenyl)-3-butyn-1-one.
Reduction: Formation of 1-(4-Aminophenyl)-3-butene-1-ol or 1-(4-Aminophenyl)-3-butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
1-(4-Aminophenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
作用机制
The mechanism by which 1-(4-Aminophenyl)-3-butyn-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical reactions.
相似化合物的比较
1-(4-Aminophenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.
1-(4-Aminophenyl)-3-butene-1-ol: Similar structure but with a double bond instead of a triple bond.
1-(4-Aminophenyl)-3-butane-1-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness: 1-(4-Aminophenyl)-3-butyn-1-ol is unique due to the presence of both an amino group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3,11H2 |
InChI 键 |
OIWVGYLNHNNNNV-UHFFFAOYSA-N |
规范 SMILES |
C#CCC(C1=CC=C(C=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

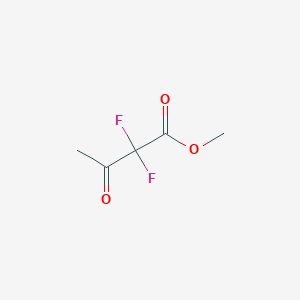
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)


![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B13678092.png)

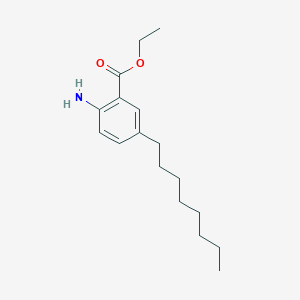
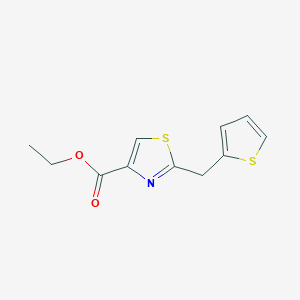
![8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)
